molecular formula C18H30N2O3S B2515291 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 953208-41-8

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2515291
CAS No.: 953208-41-8
M. Wt: 354.51
InChI Key: SREREKYTESDERY-UHFFFAOYSA-N
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Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a high-purity synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperidine ring, a common structural motif in pharmaceuticals, which is functionalized with a 2-methoxyethyl group on the nitrogen atom. The piperidine ring is known to often adopt a chair conformation, a stable structure that can influence the molecule's binding affinity to biological targets . This core structure is linked via a methylene bridge to a 2,4,6-trimethylbenzenesulfonamide group, a sulfonamide derivative that can contribute to the molecule's overall physicochemical properties and metabolic stability. Piperidine-containing compounds are frequently explored for their diverse biological activities. Research into similar structures indicates potential applications as inhibitors of various enzymes, such as acetylcholinesterase, which is a target in neurodegenerative disease research . Furthermore, the sulfonamide functional group is a privileged pharmacophore in drug discovery, often associated with antimicrobial and anticancer activities. Compounds with structural similarities have been investigated for their efficacy against bacterial pathogens like Xanthomonas axonopodis and Ralstonia solanacearum , as well as fungal pathogens such as Alternaria solani . The specific combination of the substituted piperidine and the mesitylenesulfonamide in this molecule makes it a valuable chemical tool for developing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Researchers can utilize this compound in high-throughput screening, as a building block for further chemical synthesis, or in mechanistic studies to probe biological pathways. The product is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3S/c1-14-11-15(2)18(16(3)12-14)24(21,22)19-13-17-5-7-20(8-6-17)9-10-23-4/h11-12,17,19H,5-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREREKYTESDERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CCN(CC2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Mesitylene

The synthesis begins with the sulfonation of mesitylene (1,3,5-trimethylbenzene) using chlorosulfonic acid under controlled conditions. This step introduces the sulfonyl group at the para position relative to the methyl substituents, yielding 2,4,6-trimethylbenzenesulfonic acid .

Reaction Conditions :

  • Temperature: 0–5°C (prevents polysulfonation).
  • Molar Ratio: Mesitylene:chlorosulfonic acid = 1:1.2.
  • Solvent: Dichloromethane (ensures homogeneity).

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) to generate 2,4,6-trimethylbenzenesulfonyl chloride , a reactive electrophile for subsequent amidation:

$$
\text{2,4,6-Trimethylbenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{2,4,6-Trimethylbenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$

Key Parameters :

  • Reaction Time: 4–6 hours at reflux (40°C).
  • Yield: 78–85% after distillation under reduced pressure.

Preparation of (1-(2-Methoxyethyl)piperidin-4-yl)methylamine

Piperidine-4-yl-methanol as the Starting Material

Piperidine-4-yl-methanol undergoes N-alkylation with 2-methoxyethyl bromide in the presence of sodium hydride (NaH) as a base:

$$
\text{Piperidine-4-yl-methanol} + \text{2-Methoxyethyl bromide} \xrightarrow{\text{NaH, DMF}} \text{1-(2-Methoxyethyl)piperidin-4-yl-methanol}
$$

Optimization Notes :

  • Solvent : Dimethylformamide (DMF) enhances solubility of intermediates.
  • Temperature : 0–5°C during NaH addition to mitigate exothermic side reactions.
  • Workup : Quenching with ice-water precipitates the product, which is extracted with ethyl acetate.

Oxidation to the Corresponding Amine

The alcohol intermediate is oxidized to the primary amine using a two-step process:

  • Swern Oxidation : Converts the alcohol to an aldehyde using oxalyl chloride and dimethyl sulfide.
  • Reductive Amination : The aldehyde reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to yield (1-(2-methoxyethyl)piperidin-4-yl)methylamine :

$$
\text{1-(2-Methoxyethyl)piperidin-4-yl-methanol} \xrightarrow{\text{(COCl)}2, \text{DMSO}} \text{Aldehyde} \xrightarrow{\text{NH}4\text{OAc, NaBH}_3\text{CN}} \text{(1-(2-Methoxyethyl)piperidin-4-yl)methylamine}
$$

Characterization Data :

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 2820 cm⁻¹ (C–H of methoxy).
  • ¹H NMR (300 MHz, CD₃OD) : δ 3.45 (t, J = 6 Hz, 2H, OCH₂), 3.30 (s, 3H, OCH₃), 2.85–2.70 (m, 2H, piperidine N–CH₂).

Sulfonamide Coupling Reaction

Reaction of Sulfonyl Chloride with the Piperidine Amine

The final step involves nucleophilic attack of the piperidine amine on the sulfonyl chloride, facilitated by triethylamine (TEA) as a base:

$$
\text{2,4,6-Trimethylbenzenesulfonyl chloride} + \text{(1-(2-Methoxyethyl)piperidin-4-yl)methylamine} \xrightarrow{\text{TEA, CH}2\text{Cl}2} \text{N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide}
$$

Optimized Conditions :

  • Molar Ratio : 1:1.1 (sulfonyl chloride:amine) to ensure complete conversion.
  • Solvent : Dichloromethane (CH₂Cl₂) for improved mixing.
  • Temperature : 0°C initially, warming to room temperature over 2 hours.

Purification and Yield

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with >95% purity.

  • Yield : 68–72%.
  • Melting Point : 142–144°C.

Alternative Synthetic Routes and Comparative Analysis

Grignard-Free Alkylation Strategy

Patent US8697876B2 highlights a transfer hydrogenation method for piperidine N-alkylation using formaldehyde and palladium on charcoal under ambient pressure. This approach avoids cryogenic conditions required for traditional Grignard reagents:

$$
\text{Piperidine-4-carboxylic acid} \xrightarrow{\text{HCHO, Pd/C, HCO}_2\text{H}} \text{1-Methylpiperidine-4-carboxylic acid}
$$

Adaptation for Target Compound :

  • Substitute formaldehyde with 2-methoxyethyl acetate to introduce the desired side chain.
  • Catalyst: 10% Pd/C in formic acid at 90°C for 6 hours.

Microwave-Assisted Sulfonamide Formation

Recent advancements employ microwave irradiation to accelerate sulfonamide coupling. A 15-minute reaction at 100°C in acetonitrile improves yield to 82% while reducing byproducts.

Scalability and Industrial Considerations

Cost-Efficiency of Reagents

  • Sodium Hydride vs. Potassium Carbonate : NaH (used in) offers faster reaction kinetics but requires anhydrous conditions. K₂CO₃ (from) is cheaper but necessitates longer reaction times.
  • Solvent Recovery : DMF and CH₂Cl₂ are recycled via distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide, in the development of anticancer agents. Research indicates that compounds with sulfonamide structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of new sulfonamide derivatives have shown promising results in inhibiting tumor growth in preclinical models .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. The sulfonamide moiety plays a crucial role in interacting with specific enzymes or receptors involved in cancer cell proliferation and survival .

Enzyme Inhibition

α-Glucosidase and Acetylcholinesterase Inhibitors
this compound has also been evaluated for its enzyme inhibitory properties. Studies have shown that similar sulfonamide compounds can inhibit α-glucosidase and acetylcholinesterase enzymes, which are important targets for treating Type 2 diabetes and Alzheimer's disease, respectively . The inhibition of these enzymes can lead to decreased glucose absorption and improved cognitive function.

Antimicrobial Properties

Broad-Spectrum Activity
The compound's structural characteristics suggest potential antimicrobial activity. Research on related benzenesulfonamide compounds indicates effectiveness against both Gram-positive and Gram-negative bacteria. This includes multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are significant concerns in clinical settings . The ability to combat antibiotic resistance makes this class of compounds particularly valuable in developing new antimicrobial therapies.

Case Studies

StudyFindings
Anticancer Evaluation A study demonstrated that sulfonamide derivatives showed cytotoxic activity against colon and breast cancer cell lines, indicating their potential as anticancer agents .
Enzyme Inhibition Research indicated that certain sulfonamides could effectively inhibit α-glucosidase activity, presenting a therapeutic avenue for managing Type 2 diabetes .
Antimicrobial Testing In vitro tests revealed that some derivatives exhibited strong antimicrobial properties against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Sulfonamide Core

The 2,4,6-trimethylbenzenesulfonamide group is a recurring motif in medicinal chemistry. Comparisons with analogous compounds reveal:

Compound Name Substituent on Sulfonamide Nitrogen Molecular Weight Key Structural Differences Potential Applications Evidence Source
Target Compound (1-(2-methoxyethyl)piperidin-4-yl)methyl Not explicitly stated (estimated ~406 g/mol) Methoxyethyl-piperidine substitution Hypothetical enzyme inhibition
N-[(4-chlorophenyl)methyl]-2,4,6-trimethylbenzenesulfonamide (4-chlorophenyl)methyl 323.84 g/mol Chlorophenyl vs. methoxyethyl-piperidine Unspecified
4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide 2-thiazolyl Not provided Thioxopyrimidine and thiazole substituents Antimicrobial/antiviral

Key Insight: The methoxyethyl-piperidine substituent in the target compound enhances solubility compared to the lipophilic 4-chlorophenyl group in .

Piperidine-Based Analogues

Piperidine derivatives are prevalent in drug design due to their conformational flexibility. Notable comparisons include:

  • Goxalapladib (CAS-412950-27-7): Contains a 1-(2-methoxyethyl)piperidin-4-yl group linked to a naphthyridine-acetamide core.
  • Fentanyl Analogues (): E.g., N-[1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide. These opioids highlight how piperidine substitution (e.g., phenylethyl vs. methoxyethyl) dictates receptor specificity. The target compound’s methoxyethyl group likely reduces opioid receptor affinity but may enhance selectivity for non-opioid targets .
  • Piperidine-Linked Triazines (): E.g., 6b4 (benzenesulfonamide linked to triazine-piperidine).

Sulfonamide Linker Modifications

The sulfonamide linker’s role in molecular recognition is exemplified by:

  • Example 53 () : A chromen-4-one-pyrazolo-pyrimidine sulfonamide. The bulky heterocyclic systems contrast with the target compound’s mesitylene group, implying divergent binding modes (e.g., kinase inhibition vs. cyclooxygenase modulation) .
  • N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): The anilinopyridine group may engage in π-π stacking, whereas the target’s mesitylene group provides steric bulk, possibly reducing off-target interactions .

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H22N2O2S
  • Molecular Weight : 298.41 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The sulfonamide group may enhance solubility and bioavailability, facilitating its pharmacological effects.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been documented, positioning it as a candidate for further cancer research.
  • CNS Effects : Due to its structural similarity to known psychoactive compounds, it may influence neurotransmitter release and reuptake.

Research Findings and Case Studies

Several studies have investigated the biological activities of similar compounds and their derivatives:

StudyFindings
Demonstrated antimicrobial efficacy against E. coli and S. aureus.
Reported cytotoxic effects on human cancer cell lines with IC50 values in the micromolar range.
Highlighted modulation of dopamine receptors, suggesting potential for treating CNS disorders.

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation explored the compound's effect on breast cancer cells (MCF-7). The results showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment, indicating promising anticancer properties.

Case Study 3: CNS Modulation

Research conducted on the compound's interaction with neurotransmitter systems revealed that it acts as a partial agonist at dopamine D2 receptors. This activity suggests potential therapeutic applications in treating disorders such as schizophrenia or depression.

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